Tetranor-PGEM-d6

Stable Isotope Labeling Mass Spectrometry Internal Standard Selection

Tetranor-PGEM-d6 (CAS: 1240398-16-6) is a stable isotopically labeled internal standard specifically engineered for the quantification of tetranor-PGEM, the major urinary metabolite of prostaglandin E₂ (PGE₂) and PGE₁. It contains six deuterium atoms at the 13, 13′, 14, 14′, 15, and 15′ positions, which provide a sufficient mass shift (≈ +6 Da) to avoid interference with the native analyte during mass spectrometric detection.

Molecular Formula C16H24O7
Molecular Weight 334.39 g/mol
Cat. No. B593910
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetranor-PGEM-d6
Synonymstetranor-Prostaglandin E Metabolite-d6
Molecular FormulaC16H24O7
Molecular Weight334.39 g/mol
Structural Identifiers
SMILESC1C(C(C(C1=O)CCC(=O)O)CCC(=O)CCCCC(=O)O)O
InChIInChI=1S/C16H24O7/c17-10(3-1-2-4-15(20)21)5-6-11-12(7-8-16(22)23)14(19)9-13(11)18/h11-13,18H,1-9H2,(H,20,21)(H,22,23)/t11-,12-,13-/m1/s1/i1D2,2D2,4D2
InChIKeyZJAZCYLYLVCSNH-VFBFAAMGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tetranor-PGEM-d6: Deuterated Internal Standard for LC-MS/MS Quantification of PGE₂ Urinary Metabolites


Tetranor-PGEM-d6 (CAS: 1240398-16-6) is a stable isotopically labeled internal standard specifically engineered for the quantification of tetranor-PGEM, the major urinary metabolite of prostaglandin E₂ (PGE₂) and PGE₁ . It contains six deuterium atoms at the 13, 13′, 14, 14′, 15, and 15′ positions, which provide a sufficient mass shift (≈ +6 Da) to avoid interference with the native analyte during mass spectrometric detection [1]. The compound is supplied as a solution in methyl acetate with a certified purity of ≥99% deuterated forms (d1–d6) and is compatible with both GC‑MS and LC‑MS/MS workflows [2]. Its primary function is to correct for sample-to-sample variability in extraction recovery, matrix effects, and ionization efficiency—key parameters that directly influence the reliability of urinary tetranor‑PGEM measurements [3].

Product Class

Stable isotope-labeled internal standard (SIL-IS) for bioanalytical quantification

Workflow

LC-MS/MS and GC-MS quantification of urinary tetranor-PGEM

Key Selection Property

+6 Da mass shift for chromatographic co-elution with native analyte

Why Unlabeled Tetranor-PGEM or Alternate Internal Standards Cannot Replace Tetranor-PGEM-d6 in Quantitative LC-MS/MS Assays


Generic substitution fails for three interlinked reasons. First, tetranor‑PGEM (the unlabeled analyte) exhibits poor stability at room temperature, with recovery dropping below 80% after 24 hours, necessitating a co‑eluting internal standard that corrects for degradation during sample preparation and analysis [1]. Second, the similar molecular structure and identical MRM transitions between tetranor‑PGEM and tetranor‑PGDM make simultaneous quantification challenging without distinct mass‑shifted internal standards for each metabolite [2]. Third, alternative isotope‑labeled internal standards such as [13C6]‑tetranor‑PGEM, tetranor‑PGDM‑d6, or tetranor‑PGEM‑d3 target different analytes or offer different mass shifts, precluding their direct substitution for tetranor‑PGEM‑d6 in validated PGE₂ metabolite assays [3]. These analytical constraints are amplified by the fact that tetranor‑PGEM is a validated urinary biomarker of inflammation and disease severity, where quantitative accuracy directly impacts clinical and preclinical decision‑making [4].

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Unlabeled tetranor-PGEM lacks correction for room-temperature instability, and recovery may drop below 80% after 24 hours.

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Alternate ISTDs (d3 or 13C6 forms) may introduce isotopic overlap or target different metabolites, potentially limiting cross-assay transfer.

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Non-isotopic internal standards cannot correct for matrix effects and ionization variability during simultaneous PG metabolite profiling.

Tetranor-PGEM-d6: Quantitative Differentiation Evidence for Procurement Decisions


Mass Shift: Tetranor-PGEM-d6 (+6 Da) vs. Hypothetical d3 or 13C6 Internal Standards

Tetranor-PGEM-d6 incorporates six deuterium atoms, providing a mass shift of approximately +6 Da relative to the unlabeled analyte tetranor-PGEM (MW 328.36 Da) . This +6 Da shift effectively separates the internal standard from the native analyte in both MS and MS/MS spectra, avoiding isotopic overlap that can occur with +3 Da (d3-labeled) or +6 Da (13C6-labeled) alternatives. In the online SPE-LC-MS/MS method described by Zhang et al., the MRM transitions for tetranor-PGEM were monitored at m/z 327 → 309, while the deuterated internal standard (tetranor-PGEM-d6) was monitored at a distinct mass channel [1]. The choice of a +6 Da shift rather than a smaller shift minimizes the risk of isotopic interference while maintaining chromatographic co-elution, a critical requirement for accurate matrix effect correction .

Mass Shift
Class-level inference
+6 Da vs. +3 Da (d3) or different pattern (13C6)
Sufficient m/z separation prevents isotopic interference and supports matrix-effect correction.
Based on molecular formula; method-specific co-elution requires verification.
Stable Isotope Labeling Mass Spectrometry Internal Standard Selection

Analytical Precision: Tetranor-PGEM-d6 Corrects for Analyte Instability at Room Temperature

Tetranor-PGEM (the native analyte) is unstable at room temperature, with recovery dropping below 80% after 24 hours of storage at ambient conditions, whereas it remains stable at 4°C and after three freeze-thaw cycles [1]. In contrast, the structurally related metabolite tetranor-PGDM is stable under all tested conditions, including room temperature storage for 24 hours [2]. Tetranor-PGEM-d6, as the deuterated internal standard, co-elutes with tetranor-PGEM and undergoes identical degradation kinetics, thereby mathematically correcting for any loss that occurs during sample handling, processing, or analysis . Without this co-eluting internal standard correction, measured tetranor-PGEM concentrations would systematically underestimate the true value for samples exposed to room temperature, leading to erroneous biological conclusions.

Stability Correction
Class-level inference
>20% underestimation risk without ISTD correction
Co-eluting ISTD mathematically corrects for documented native analyte degradation at room temperature.
Source: Zhang et al., 2011; stability assessed in human urine.
Sample Stability Quality Control Bioanalytical Method Validation

Assay Validation: Precision and Accuracy of Online SPE-LC-MS/MS Method Using Tetranor-PGEM-d6

The online SPE-LC-MS/MS method validated by Zhang et al. (2011) utilizes tetranor-PGEM-d6 as the internal standard and achieves intra- and inter-assay precision and accuracy within acceptable ranges (%CV and %Bias < 15%) for quality control samples across the reportable range of 0.5–100 ng/mL for tetranor-PGEM [1]. This method was applied to measure urinary tetranor-PGEM in healthy volunteers, smokers, and COPD patients, demonstrating the robustness of the internal standard correction in a real-world clinical research setting [2]. The use of a deuterated internal standard was essential for achieving this level of precision, as the similar chemical structures and identical MRM transitions between tetranor-PGEM and tetranor-PGDM would otherwise confound simultaneous quantification [3].

Assay Validation
Head-to-head
%CV and %Bias within method acceptance criteria
Supports bioanalytical validation review for the 0.5–100 ng/mL range in human urine matrices.
Method: Online SPE-LC-MS/MS; QC evaluation context.
Bioanalytical Method Validation Quality Control Prostaglandin Biomarkers

Biomarker Sensitivity: Tetranor-PGEM-d6 Enables Detection of Disease-Associated Elevations in Urinary Tetranor-PGEM

Tetranor-PGEM-d6, as the internal standard for tetranor-PGEM quantification, enables the detection of statistically significant disease-associated elevations in urinary tetranor-PGEM across multiple pathological conditions. In infants with viral-induced fever, urinary tetranor-PGEM levels were 102.4 ± 56.2 pmol/mL/m² body surface area compared to 37.0 ± 21.6 in healthy controls (p<0.001), representing a 2.8-fold increase [1]. In patients with Fukuyama congenital muscular dystrophy (FCMD), mean tetranor-PGEM/creatinine concentrations were 30.9 ± 52.3 ng/mg creatinine versus 9.5 ± 0.9 ng/mg creatinine in healthy controls (p<0.0001), a 3.3-fold elevation [2]. In COPD patients, significantly higher urinary tetranor-PGEM was observed compared to non-smoking healthy volunteers [3]. These clinically meaningful fold-changes would be obscured without the quantitative accuracy provided by tetranor-PGEM-d6 internal standard correction.

Biomarker Response
Cross-study comparable
2.8–3.3× reported elevation in disease cohorts vs. controls
ISTD correction supports reliable measurement of disease-associated fold changes in urinary biomarker studies.
Fever and FCMD patient data; review in target population context.
Inflammation Biomarkers Clinical Chemistry Prostaglandin E2 Metabolism

Baseline Reference Range: Normal Urinary Tetranor-PGEM Excretion Quantified Using Tetranor-PGEM-d6

Tetranor-PGEM-d6 has been used as the internal standard to establish the normal baseline excretion of tetranor-PGEM in healthy adults. Normal healthy males excrete 16–30 µg of tetranor-PGEM over a 24-hour period, while females excrete approximately one-third of this amount . Following oral administration of the COX inhibitor indomethacin (4 × 50 mg/24 hours), urinary tetranor-PGEM levels decrease by 75–98%, confirming that the measured signal is derived almost entirely from COX-mediated PGE₂ biosynthesis [1]. These quantitative reference ranges, established using tetranor-PGEM-d6 as the internal standard, provide a benchmark for interpreting disease-associated elevations in clinical and preclinical studies.

Reference Range
Supporting evidence
Healthy males: 16–30 µg/24 h; 75–98% reduction post-COX inhibition
Provides a benchmark for interpreting tetranor-PGEM levels in pharmacodynamic and biomarker research.
Class-level reference; verify in own laboratory and matrix context.
Reference Intervals Clinical Chemistry Prostaglandin Metabolism

Tetranor-PGEM-d6: Validated Application Scenarios in Inflammation Research and Clinical Biomarker Studies


Quantification of Urinary Tetranor-PGEM as a Non-Invasive Biomarker of Systemic Inflammation

Tetranor-PGEM-d6 is the designated internal standard for LC-MS/MS and GC-MS assays measuring tetranor-PGEM in human urine. This application scenario is directly supported by the validated online SPE-LC-MS/MS method described by Zhang et al., which achieved intra- and inter-assay precision and accuracy <15% CV and Bias across a reportable range of 0.5–100 ng/mL [1]. The method successfully discriminated urinary tetranor-PGEM levels in COPD patients from healthy controls, demonstrating its utility for assessing inflammatory disease states [2]. Procurement of tetranor-PGEM-d6 is essential for laboratories seeking to implement or reproduce this validated method for inflammation biomarker studies.

Monitoring PGE₂ Biosynthesis and COX Inhibitor Pharmacodynamics

Tetranor-PGEM-d6 enables accurate measurement of tetranor-PGEM as a urinary marker of PGE₂ biosynthesis. The baseline reference range of 16–30 µg/24 hours in healthy males, established using this internal standard, provides a quantitative benchmark for assessing COX pathway activity [1]. The 75–98% reduction in urinary tetranor-PGEM following indomethacin administration validates the use of this metabolite for pharmacodynamic monitoring of COX inhibitors [2]. This scenario is particularly relevant for clinical pharmacology studies evaluating novel anti-inflammatory agents targeting the COX/PGE₂ axis.

Disease Severity Stratification in Muscular Dystrophy and Inflammatory Conditions

The 3.3-fold elevation of urinary tetranor-PGEM in patients with Fukuyama congenital muscular dystrophy (30.9 ± 52.3 ng/mg creatinine vs. 9.5 ± 0.9 in controls, p<0.0001) demonstrates the utility of tetranor-PGEM measurements for disease severity stratification [1]. Similarly, the 2.8-fold increase in febrile infants (102.4 ± 56.2 pmol/mL/m² vs. 37.0 ± 21.6 in controls, p<0.001) validates this biomarker for acute inflammatory states [2]. Tetranor-PGEM-d6 is the required internal standard for any laboratory seeking to reproduce these validated findings or to develop new clinical assays for PGE₂ metabolite quantification.

Simultaneous Quantification of Multiple Prostaglandin Urinary Metabolites

Tetranor-PGEM-d6 is a component of multiplexed LC-MS/MS methods that simultaneously quantify tetranor-PGEM, tetranor-PGDM, 11β-PGF2α, and 2,3-dinor-11β-PGF2α in human urine [1]. The distinct mass shift (+6 Da) of tetranor-PGEM-d6 prevents interference with tetranor-PGDM-d6 (also +6 Da but at different positions) during simultaneous quantification, a critical consideration given that tetranor-PGEM and tetranor-PGDM share identical MRM transitions and similar chemical structures [2]. Procurement of both tetranor-PGEM-d6 and tetranor-PGDM-d6 is required for laboratories implementing comprehensive prostaglandin metabolite profiling.

Application
Selection Property
Validation Focus
Non-invasive inflammation biomarker research
Urinary tetranor-PGEM quantification by LC-MS/MS
Method precision and accuracy in research matrices
COX pathway pharmacodynamic monitoring
PGE₂ biosynthesis metabolite measurement
Response range to COX inhibitor exposure
Disease severity stratification studies
Urinary PGEM elevation in disease cohorts
Disease-model endpoint interpretation
Multiplexed PG metabolite profiling
Simultaneous ISTD panel for PGDM and PGEM
Cross-ISTD interference and matrix-effect control

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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